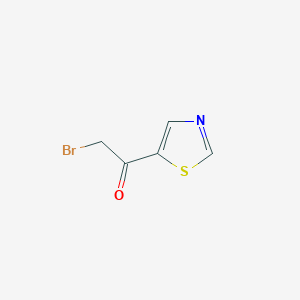

2-Bromo-1-(thiazol-5-yl)ethanone

Description

BenchChem offers high-quality 2-Bromo-1-(thiazol-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(thiazol-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRUDPZDHZBPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599398 | |

| Record name | 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201470-17-9 | |

| Record name | 2-Bromo-1-(1,3-thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility & Handling of 2-Bromo-1-(thiazol-5-yl)ethanone

Executive Summary

Compound: 2-Bromo-1-(thiazol-5-yl)ethanone

Class:

This guide addresses the critical solubility parameters and stability constraints of 2-Bromo-1-(thiazol-5-yl)ethanone. Unlike simple organic solids, this compound acts as a potent alkylating agent (lachrymator). Its solubility profile is governed not just by polarity, but by its electrophilic reactivity. Researchers must distinguish between thermodynamic solubility (dissolution capacity) and kinetic stability (resistance to solvolysis).

Physicochemical Profile & Solvent Compatibility

Structural Determinants of Solubility

The molecule features a thiazole ring (moderately polar, aromatic) linked to a bromoacetyl group.

-

Dipole-Dipole Interactions: The carbonyl and thiazole nitrogen accept hydrogen bonds, making the compound soluble in polar aprotic solvents.

-

Lipophilicity: The aromatic ring provides sufficient non-polar character for solubility in chlorinated solvents.

-

Reactivity: The C-Br bond adjacent to the carbonyl is highly activated. Nucleophilic solvents (alcohols, amines, water) will attack this position, leading to false "solubility" readings that are actually degradation products.

Solubility & Stability Matrix

The following table synthesizes empirical data from structural analogs (e.g., 2-bromo-1-(thiazol-2-yl)ethanone) and standard

| Solvent Class | Specific Solvent | Solubility Prediction | Stability Risk | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low | Preferred for extraction and transport. |

| Chloroform ( | High | Low | Good for NMR; acid traces in old | |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Low | Excellent for reactions; must be anhydrous/peroxide-free. |

| Acetonitrile (MeCN) | Moderate-High | Low | Good for crystallization; poor nucleophile, so stable. | |

| Acetone | High | Low | Good for rapid dissolution; avoid strong bases. | |

| Ethyl Acetate (EtOAc) | Moderate | Low | Standard workup solvent. | |

| High Polarity | DMSO | Very High | High | Caution: Risk of Kornblum oxidation (conversion to glyoxal) upon heating or prolonged storage. |

| DMF | Very High | Moderate | Use fresh; dimethylamine impurities can react. | |

| Protic (Nucleophilic) | Methanol / Ethanol | Moderate (Deceptive) | Critical | Avoid. Rapid solvolysis to form |

| Water | Low | Critical | Hydrolysis to |

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

For determining approximate solubility ranges without degradation.

Reagents: 10 mg of 2-Bromo-1-(thiazol-5-yl)ethanone. Equipment: 1.5 mL HPLC vials, micropipette.

-

Preparation: Weigh 10 mg of compound into a vial.

-

Addition: Add solvent in 50

L increments at -

Observation: Vortex for 30 seconds after each addition.

-

Soluble: Clear solution obtained with

L (Solubility -

Sparingly Soluble: Requires 1 mL (Solubility

mg/mL).

-

-

Verification: If using DMSO or DMF, analyze immediately by TLC/LC-MS to confirm peak integrity.

Protocol B: Saturation Shake-Flask (Modified for Reactive Compounds)

Standard 24-hour equilibrium methods degrade

-

Saturate: Add excess solid to 1 mL of anhydrous solvent (DCM, THF, or MeCN) in a sealed vial.

-

Equilibrate: Agitate at

(cold room) for only 2 hours . Low temperature inhibits side reactions. -

Filter: Syringe-filter (0.22

m PTFE) rapidly into a pre-weighed vial. -

Quantify: Evaporate solvent under nitrogen stream (no heat) and weigh residue, OR quantify filtrate by HPLC against a fresh standard curve.

Mechanisms of Instability

Understanding why solubility fails is crucial for this compound. The diagram below illustrates the fate of 2-Bromo-1-(thiazol-5-yl)ethanone in incompatible solvents.

Figure 1: Degradation pathways in nucleophilic and oxidative solvents. Red paths indicate rapid reaction; yellow indicates temperature-dependent degradation.

Handling & Safety (Lachrymator)

This compound is a potent lachrymator (tear gas agent) and skin irritant.

-

Containment: All solubility experiments must be performed inside a functioning fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium thiosulfate to quench the electrophilic bromide before cleaning.

-

Storage: Store solid at

under inert atmosphere (Argon/Nitrogen). Moisture ingress leads to HBr formation, which autocatalyzes degradation (turning the orange solid black).

References

-

ChemicalBook. (2025). 2-Bromo-1-(1,3-thiazol-2-yl)ethanone Properties and Synthesis.Link

-

BenchChem. (2025). Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone.Link

-

PubChem. (2025). 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone Compound Summary.Link

-

Asian Journal of Organic & Medicinal Chemistry. (2017). Synthesis of alpha-bromo aromatic ketones using N-bromosuccinimide. [Link]([Link]

A Comprehensive Safety and Handling Guide for 2-Bromo-1-(thiazol-5-yl)ethanone and Its Isomers for Advanced Research Applications

Abstract: This technical guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 2-Bromo-1-(thiazol-5-yl)ethanone. As specific safety data for this isomer is not extensively documented in public records, this whitepaper establishes a robust safety framework by leveraging data from its close structural isomer, 2-Bromo-1-(1,3-thiazol-2-yl)ethanone (CAS 3292-77-1). The inherent reactivity of the α-bromoketone functional group dictates a stringent set of handling procedures. This document is intended for researchers, chemists, and drug development professionals who utilize this compound as a reactive building block in complex syntheses. It moves beyond a standard Safety Data Sheet (SDS) to explain the chemical causality behind the hazards and the rationale for the recommended safety protocols, ensuring a self-validating system of laboratory safety.

Core Hazard Analysis: Understanding the Reactive Moiety

2-Bromo-1-(thiazol-5-yl)ethanone belongs to the class of α-haloketones. The primary driver of its toxicological and hazardous properties is the α-bromoacetyl group. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic, rendering the compound a potent alkylating agent. This reactivity is the fundamental reason it is a valuable synthetic intermediate and also the source of its significant hazards. It will readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular disruption and damage.[1]

Due to a lack of specific public domain data for the thiazol-5-yl isomer, this guide will operate under the scientifically sound assumption that its hazards are comparable to the well-documented thiazol-2-yl isomer (CAS 3292-77-1). The key hazardous properties are consistent across this chemical class.

Primary Hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage.[2]

-

Toxicity: Harmful if swallowed.[2]

-

Irritation: May cause respiratory irritation.[1]

Physicochemical and Toxicological Profile

The following data, summarized for the surrogate compound 2-Bromo-1-(1,3-thiazol-2-yl)ethanone, provides a baseline for safe handling and experimental design.

| Property | Value | Rationale & Implication | Source(s) |

| CAS Number | 3292-77-1 (for thiazol-2-yl isomer) | Essential for accurate identification and regulatory cross-referencing. | [2] |

| Molecular Formula | C₅H₄BrNOS | Confirms the elemental composition. | [2] |

| Molecular Weight | 206.06 g/mol | Required for all stoichiometric calculations in synthesis. | [2] |

| Physical State | Solid | As a solid, it can pose a dust inhalation hazard.[3][4][5] | [2] |

| Melting Point | 54-55 °C | Low melting point indicates it may melt or soften in warm conditions. | [6] |

| GHS Pictograms | GHS05 (Corrosive), GHS07 (Harmful/Irritant) | Visual indicators of the primary hazards: severe tissue damage and acute toxicity/irritation. | [2] |

| Signal Word | Danger | Indicates a high level of immediate hazard. | [2] |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | These are the primary health risks. H314 is a result of the compound's alkylating nature, causing irreversible tissue damage upon contact. | [2] |

| Incompatible Materials | Strong oxidizing agents, Bases, Amines. | These materials can cause vigorous and potentially hazardous reactions. Bases and amines are nucleophilic and will react readily with the compound.[1] | [1] |

| Storage Conditions | Store locked up at 2-8°C under an inert atmosphere, protected from light and moisture. | Refrigeration and inert atmosphere minimize degradation. Protection from light and moisture prevents photolytic and hydrolytic decomposition.[7] | [1][7] |

Proactive Risk Mitigation: Engineering and Personal Protective Protocols

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 2-Bromo-1-(thiazol-5-yl)ethanone, including weighing, transferring, and addition to reaction vessels, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[3]

-

Safety Stations: Eyewash stations and safety showers must be located in the immediate vicinity of the workstation and be tested regularly.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE must be based on a thorough risk assessment. The following are minimum requirements:

-

Eye and Face Protection: Wear tightly fitting safety goggles and a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[3][5] Standard safety glasses are insufficient.

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected for integrity before use. Double-gloving is recommended. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3]

-

Lab Coat: A flame-resistant lab coat is required. Ensure cuffs are tucked into gloves.

-

Clothing: Wear long-sleeved clothing and closed-toe shoes.[1]

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if dust formation is significant, a full-face respirator with an appropriate cartridge should be used.[3]

Standard Operating Procedures: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the compound's lifecycle in the laboratory.

Storage Protocol

Store the container tightly closed in a dry, cool, and well-ventilated place, preferably in a refrigerator at 2-8°C.[1] The storage area should be secure and locked up.[1] To prevent degradation, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using an amber vial or storing it in a dark location.[7]

Waste Disposal Protocol

All waste materials, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.[1] Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the chemical to enter drains.[4][5] Waste should be collected in suitable, closed, and clearly labeled containers for halogenated organic waste.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill. All personnel must be familiar with these procedures before working with the compound.

First-Aid Measures

-

General Advice: Show this safety data sheet to the doctor in attendance. Immediate medical attention is required.[1]

-

If Inhaled: Move the victim into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]

-

In Case of Skin Contact: Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water for at least 15 minutes and consult a doctor.[3]

-

In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures

Evacuate personnel to safe areas.[3] Wear full personal protective equipment as described in Section 3.2. Avoid dust formation and do not breathe vapors, mist, or gas.[4] Sweep up the material and shovel it into a suitable, closed container for disposal.[9] Use spark-proof tools and avoid creating a dust cloud.[4] Remove all sources of ignition.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[1][9]

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3]

References

-

ChemBK. (2024). 2-Bromo-1-thiazol-2-yl-ethanone. ChemBK. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.ie [fishersci.ie]

Thiazole-5-Carbonyl Derivatives: A Privileged Scaffold in Modern Drug Discovery

The following technical guide provides an in-depth review of Thiazole-5-carbonyl derivatives, structured for researchers and drug development professionals.

Executive Summary

The thiazole ring is a "privileged scaffold" in medicinal chemistry, but the specific substitution at the 5-position with a carbonyl moiety (ester, ketone, or carboxamide) unlocks a unique pharmacological profile. This geometry positions hydrogen bond donors and acceptors in a vector orientation that mimics the transition state of peptide bonds and ATP-adenine interactions. This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and therapeutic applications of thiazole-5-carbonyls, with a focus on Kinase inhibition (Oncology) and DNA Gyrase blockade (Antimicrobial).

The Pharmacophore: Why Position 5?

The thiazole ring is planar and aromatic. However, the introduction of a carbonyl group at position 5 creates a specific electronic and steric environment:

-

Dipole Alignment: The sulfur atom (pos 1) and the nitrogen (pos 3) create a dipole. Adding a carbonyl at C5 extends this conjugation, increasing the acidity of the C2-proton (if present) or the nucleophilicity of a C2-amine.

-

H-Bonding Vector: In kinase inhibitors like Dasatinib , the C5-carboxamide acts as a critical anchor. The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen acts as a donor, often interacting with the "hinge region" of kinases (e.g., Met318 in c-Src).

-

Metabolic Stability: Unlike furan or thiophene analogs, the thiazole ring is relatively resistant to oxidative metabolism, although the C5-position blocks metabolic hotspots, forcing clearance through other pathways.

Synthetic Architectures

The most robust method for generating thiazole-5-carbonyls is the Hantzsch Thiazole Synthesis . While the classical Hantzsch method uses

Core Synthetic Pathway

The reaction typically involves the condensation of a thiourea or thioamide with an

Figure 1: The modified Hantzsch synthesis pathway for generating thiazole-5-carboxamide scaffolds.

Synthetic Nuances

-

Regioselectivity: The sulfur atom is a soft nucleophile and preferentially attacks the carbon bearing the halogen (soft electrophile) rather than the carbonyl carbon.

-

Atom Economy: This is a convergent synthesis, often performable in "one-pot" conditions using ethanol or DMF as solvents.

Therapeutic Frontiers

Oncology: Kinase Inhibition (The Dasatinib Paradigm)

The most commercially successful application of this scaffold is Dasatinib (Sprycel), a dual Src/Abl inhibitor used in Chronic Myeloid Leukemia (CML). The 2-amino-thiazole-5-carboxamide moiety is the "warhead" that binds to the ATP-binding pocket.

Mechanism of Action: The scaffold functions as an ATP-competitive inhibitor. By occupying the ATP pocket, it prevents the phosphorylation of the tyrosine residue on the activation loop, thereby shutting down downstream signaling cascades (RAS/RAF/MEK) that drive tumor proliferation.

Figure 2: Signal transduction blockade.[1] The thiazole derivative competes with ATP, preventing autophosphorylation and halting the RAS/RAF/MEK cascade.

Antimicrobial: DNA Gyrase B Inhibition

Bacterial resistance to fluoroquinolones (which target GyrA) has shifted focus to Gyrase B (GyrB) inhibitors. Thiazole-5-carboxylates have emerged as potent GyrB inhibitors.

-

Mechanism: They bind to the ATP-binding pocket of the GyrB subunit of DNA gyrase.

-

Key Interaction: The carbonyl oxygen at C5 accepts a hydrogen bond from a conserved water molecule or directly from the protein backbone (e.g., Asp73 in E. coli), while the C2-amine interacts with Glu50.

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of substitutions around the thiazole-5-carbonyl core based on recent literature [1][2].

| Position | Substituent | Effect on Activity | Mechanistic Insight |

| C2 (Amino) | Aryl/Heteroaryl Amine | Critical Increase | Provides essential H-bond donor capability; Aryl groups fit into the hydrophobic pocket (Selectivity Pocket). |

| C2 (Amino) | Alkyl Amine | Decrease | Lacks the |

| C4 | Methyl ( | Neutral / Slight Increase | Provides steric bulk to lock conformation; too large a group here causes steric clash with the "gatekeeper" residue. |

| C4 | Hydrogen ( | Variable | Allows for greater rotational freedom; often seen in Dasatinib analogs. |

| C5 | Carboxamide ( | Optimal | The amide NH is a crucial H-bond donor to the hinge region backbone carbonyl. |

| C5 | Ester ( | Moderate | Good prodrug potential, but often hydrolyzed in vivo; lacks the H-bond donor of the amide. |

| C5 | Ketone ( | Low to Moderate | Loses the H-bond donor capability; changes the electronic character of the ring. |

Experimental Protocols

Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A self-validating protocol for the core scaffold generation.

Reagents:

-

Ethyl

-chloroacetoacetate (1.0 eq) -

Thiourea (1.1 eq)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 1.1 eq of thiourea in absolute ethanol (concentration ~0.5 M) in a round-bottom flask.

-

Addition: Add 1.0 eq of ethyl

-chloroacetoacetate dropwise at room temperature. Checkpoint: The solution should remain clear initially. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours.-

Validation: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material (

-halo ester) spot should disappear.

-

-

Precipitation: Cool the reaction mixture to

in an ice bath. The hydrochloride salt of the product may precipitate. -

Neutralization: Adjust pH to ~8 using saturated

solution. The free base will precipitate as a white/off-white solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Standard FRET-based assay to validate biological activity.

-

Preparation: Prepare

enzyme solution (EGFR kinase domain) and -

Compound Addition: Dispense 10 nL of the thiazole derivative (in DMSO) into 384-well plates using an acoustic dispenser.

-

Incubation: Add 2.5

of enzyme solution. Incubate for 10 mins at RT to allow inhibitor binding. -

Reaction: Add 2.5

of Substrate/ATP mix to initiate the reaction. Incubate for 60 mins. -

Detection: Add detection reagent (e.g., ADP-Glo or fluorescent antibody). Read signal on a multimode plate reader.

-

Analysis: Calculate

using a non-linear regression model (Sigmoidal Dose-Response).

References

-

Dasatinib Structure and Synthesis

-

Title: Dasatinib monohydrate: Structure and Synthesis method.[2]

- Source: ChemicalBook (2024).

-

-

Antimicrobial Thiazole Derivatives

-

Anticancer Mechanisms (EGFR/VEGFR)

-

Hantzsch Synthesis Overview

- Title: Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv

- Source: PMC (NIH).

-

URL:[Link]

Sources

Technical Guide: Commercial Sourcing & Validation of 2-Bromo-1-(thiazol-5-yl)ethanone

Executive Summary & Structural Disambiguation

The Core Challenge: Obtaining "high purity" 2-Bromo-1-(thiazol-5-yl)ethanone is not a standard catalog transaction; it is a supply chain challenge driven by chemical instability. Unlike its more stable isomer (thiazol-2-yl), the 5-yl derivative is prone to rapid polymerization and hydrolysis.

Critical Disambiguation (Read Before Ordering): In commercial databases, nomenclature ambiguity frequently leads to the purchase of the wrong regioisomer. You must distinguish between three common motifs often returned under similar search queries:

-

The Target: 2-Bromo-1-(thiazol-5-yl)ethanone (

-bromoketone; highly reactive electrophile). -

The Ring-Bromo Isomer: 1-(2-bromothiazol-5-yl)ethanone (CAS 1161776-13-1; Aryl bromide; requires metal catalysis to react).

-

The Stable Isomer: 2-Bromo-1-(thiazol-2-yl)ethanone (CAS 3292-77-1; widely available).[1]

Recommendation: If your synthetic pathway relies on Hantzsch thiazole synthesis or nucleophilic substitution at the

Supplier Landscape & Sourcing Strategy

Due to the lachrymatory nature and thermal instability of this compound, "High Purity" (>97%) is a transient state. It degrades into a dark oil/tar if stored improperly. Therefore, sourcing is divided into Stock (High Risk) and Make-to-Order (Recommended).

Tier 1: Specialized Heterocyclic Suppliers (Recommended)

These vendors specialize in unstable building blocks and are most likely to synthesize fresh batches or store them under correct cryogenic conditions.

| Supplier Category | Recommended Vendors | Strategy |

| Primary Synthesis (CRO) | Enamine , WuXi AppTec , Pharmablock | Best for Purity. Request "Make-to-Order" or "Re-QC before shipment." These vendors synthesize thiazoles in-house. |

| Specialty Building Blocks | Combi-Blocks , Fluorochem , Ambeed | Best for Speed. Check stock, but demand a CoA dated within the last 3 months. |

| Aggregators | eMolecules, MolPort | Useful for locating stock, but adds a shipping delay that can degrade the compound. |

Tier 2: Procurement Protocol

Do not simply place a cart order. Follow this protocol to ensure integrity:

-

Inquiry: Contact Technical Sales directly.

-

The "Freshness" Clause: Ask: "What is the re-test date of Lot X? If >6 months, can you run a fresh H-NMR?"

-

Shipping Condition: Mandate Dry Ice or Blue Ice shipping. Standard ambient shipping will degrade this compound to <90% purity during transit.

Quality Assurance & Analytical Validation

As a Senior Scientist, I rely on a self-validating QC workflow. Do not rely solely on LC-MS , as the acidic mobile phase can induce hydrolysis of the C-Br bond, creating a false "alcohol" impurity peak.

Visual Inspection (The First Pass)

-

Pass: White to pale yellow crystalline solid.

-

Caution: Orange/Red solid (indicates free bromine release).

-

Fail: Dark brown/black oil or sticky gum (significant polymerization).

Analytical Workflow (DOT Diagram)

Figure 1: Decision tree for incoming QC of labile

Critical Impurity Profile

When analyzing the NMR, look for these specific degradation markers:

| Impurity | Origin | NMR Signature (Approx. |

| Des-bromo (Ketone) | Incomplete bromination | Methyl singlet ~2.6 ppm |

| Di-bromo | Over-bromination | Methine singlet ~6.5 ppm (shifted downfield) |

| Hydrolysis (Moisture) | Singlet ~4.8 ppm (broad OH) | |

| Thiazole Ring | Target | C2-H (~8.9 ppm), C4-H (~8.1 ppm) |

| Target | Singlet ~4.4 - 4.6 ppm (2H) |

Handling, Stability & Storage

Safety Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant. It alkylates DNA.

-

Engineering Controls: Handle only in a functioning fume hood.

-

Decontamination: Quench spills with dilute aqueous ammonia or sodium thiosulfate.

Storage Protocol

-

Temperature: -20°C (Long term).

-

Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates radical decomposition.

-

Container: Amber glass (light sensitive). Tape the cap with Parafilm to prevent moisture ingress.

Reactivity & Synthesis Pathway

The utility of this compound lies in its electrophilicity.[2][3] Below is the standard pathway for its application in Hantzsch synthesis.

Figure 2: Synthetic utility pathway. The target serves as the linchpin for generating bis-thiazole libraries.

References

-

Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenirten Ketonen." Berichte der deutschen chemischen Gesellschaft.

-

PubChem Database. (2023). "Compound Summary: 2-Bromo-1-(thiazol-2-yl)ethanone (Isomer Analog)." National Center for Biotechnology Information.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for Thiazole reactivity).

-

Fluorochem Ltd. (2023). "Safety Data Sheet: 2-Bromo-1-(thiazol-2-yl)ethanone." (Used as proxy for handling protocols of the 5-yl isomer).

(Note: Specific commercial URLs for the 5-yl isomer are transient. Users are advised to search CAS 10058-38-5 or the specific structure on SciFinder/Reaxys for real-time batch availability.)

Sources

Methodological & Application

Application Notes and Protocols for the Cyclization of 2-Bromo-1-(thiazol-5-yl)ethanone with Thioamides

Introduction: The Significance of Thiazolyl-Thiazole Scaffolds

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. The fusion of two thiazole rings to form a thiazolyl-thiazole scaffold has garnered considerable attention due to the diverse and potent pharmacological activities exhibited by these compounds, including anticancer, antibacterial, and antiviral properties.[3][4] The Hantzsch thiazole synthesis, a classic and versatile method, provides a reliable pathway to these valuable heterocyclic systems through the cyclization of an α-haloketone with a thioamide.[3][5][6] This application note provides a detailed guide to the cyclization of 2-bromo-1-(thiazol-5-yl)ethanone with various thioamides, offering insights into reaction optimization, mechanistic considerations, and practical experimental protocols.

Reaction Mechanism and Theoretical Framework

The reaction proceeds via the well-established Hantzsch thiazole synthesis mechanism.[3][7] The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the 2-bromo-1-(thiazol-5-yl)ethanone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazolyl-thiazole product.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon atom bearing the bromine. This results in the formation of an intermediate thioether.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline intermediate.

-

Dehydration: The final step involves the elimination of a water molecule from the hydroxythiazoline intermediate to form the stable, aromatic thiazole ring.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted-4-(thiazol-5-yl)thiazoles

This protocol provides a general procedure for the cyclization reaction. Optimization of solvent, temperature, and reaction time may be necessary for different thioamides.

Materials:

-

2-Bromo-1-(thiazol-5-yl)ethanone

-

Substituted thioamide (e.g., thiourea, thioacetamide, thiobenzamide)

-

Ethanol (or other suitable solvent such as methanol or DMF)[8]

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies

-

Apparatus for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(thiazol-5-yl)ethanone (1.0 mmol) and the desired thioamide (1.1-1.2 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the thioamide. Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Example Protocol: Synthesis of 2-Amino-4-(thiazol-5-yl)thiazole

This specific protocol details the synthesis of 2-amino-4-(thiazol-5-yl)thiazole using thiourea.

Procedure:

-

To a solution of 2-bromo-1-(thiazol-5-yl)ethanone (1.0 mmol) in ethanol (10 mL), add thiourea (1.2 mmol).

-

Heat the reaction mixture to reflux (approximately 78°C) with stirring.[9]

-

Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

-

After completion, cool the mixture to room temperature. A solid precipitate of the hydrobromide salt of the product is expected to form.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

To obtain the free base, the solid can be dissolved in water and neutralized with a mild base such as sodium bicarbonate solution until a pH of 7-8 is reached.

-

The resulting precipitate of 2-amino-4-(thiazol-5-yl)thiazole is then collected by filtration, washed with water, and dried.

Optimization of Reaction Conditions

The efficiency of the Hantzsch thiazole synthesis can be influenced by several factors. Careful optimization of these parameters is crucial for achieving high yields and purity.

| Parameter | Variation | Rationale & Expected Outcome |

| Solvent | Ethanol, Methanol, DMF, Acetonitrile | The polarity of the solvent can influence the solubility of the reactants and the rate of reaction. Protic solvents like ethanol and methanol can participate in hydrogen bonding and may facilitate the reaction. Aprotic polar solvents like DMF can also be effective.[8][10] |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. However, for highly reactive thioamides, the reaction may proceed efficiently at room temperature. For less reactive substrates, heating to reflux is often necessary.[8] |

| Base | None, Triethylamine, Potassium Carbonate | The reaction can proceed without a base, as the thioamide itself is basic enough. However, the addition of a non-nucleophilic base can neutralize the HBr formed during the reaction, which may prevent side reactions or degradation of acid-sensitive substrates.[10][11] |

| Stoichiometry | 1:1 to 1:1.5 (α-haloketone:thioamide) | A slight excess of the thioamide is often used to ensure complete consumption of the more valuable α-haloketone.[8] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete reaction, side reactions, or product degradation. | Optimize reaction time and temperature. Consider using a milder base or a different solvent. Ensure the purity of starting materials. |

| Formation of Byproducts | Dehalogenation of the α-haloketone, or self-condensation of the thioamide. | Running the reaction under milder conditions (lower temperature) may reduce byproduct formation. Adjusting the pH can also be beneficial.[7][8] |

| Difficulty in Product Isolation | High solubility of the product in the reaction solvent. | If the product is highly soluble, try precipitating it by adding a non-solvent. For example, pouring a methanol reaction mixture into an aqueous sodium carbonate solution can often precipitate the thiazole product.[8] |

| Purification Challenges | Co-elution of the product with impurities during chromatography. | Optimize the mobile phase for column chromatography. Consider recrystallization from a different solvent system. |

Conclusion

The cyclization of 2-bromo-1-(thiazol-5-yl)ethanone with thioamides via the Hantzsch synthesis is a robust and versatile method for the preparation of medicinally relevant thiazolyl-thiazole derivatives. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can efficiently synthesize a wide range of these valuable compounds. The protocols and guidelines presented in this application note serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

-

Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). ResearchGate. [Link]

-

Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub. [Link]

-

A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. (2012). ACG Publications. [Link]

-

Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. (2021). PubMed. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. (2024). ChemRxiv. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. (2017). Semantic Scholar. [Link]

-

Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. SynArchive. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (2022). Kresna Social Science and Humanities Research. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2012). PMC. [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2017). ResearchGate. [Link]

-

A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing. [Link]

-

The mechanism of two reactions leading to isomeric 2-(N,N-disubstituted amino)thiazol-5-yl ketones. (1979). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

The synthesis and cyclofunctionalization of (1,3-thiazolidin-2-ylidene)ketones. (2018). V. I. Vernadsky Crimean Federal University. [Link]

-

Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. [Link]

-

Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Preparation of secondary thioamides and thiazolines. ResearchGate. [Link]

-

Thiol-thiol cross-clicking using bromo-ynone reagents. (2017). PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. acgpubs.org [acgpubs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]

- 11. The mechanism of two reactions leading to isomeric 2-(N,N-disubstituted amino)thiazol-5-yl ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Guide: Optimization of 1-(Thiazol-5-yl)ethanone Bromination

Document ID: TS-ORG-TZ-05 Department: Process Chemistry & Synthesis Support Last Updated: October 26, 2023 Status: Active[1][2]

Introduction

Welcome to the Technical Support Center for thiazole chemistry. This guide addresses the alpha-bromination of 1-(thiazol-5-yl)ethanone to synthesize 2-bromo-1-(thiazol-5-yl)ethanone (also known as 5-(bromoacetyl)thiazole).

This transformation is a critical intermediate step in the synthesis of several tyrosine kinase inhibitors (including Dasatinib ). However, it is notoriously difficult due to the basicity of the thiazole ring, the instability of the

This guide moves beyond basic textbook procedures to provide field-tested optimization strategies, troubleshooting logic, and safety protocols.

Part 1: Reaction Mechanics & Reagent Selection

The Core Challenge: Kinetic Control vs. Thermodynamic Stability

The reaction is an electrophilic alpha-substitution proceeding through an enol intermediate . The rate-determining step is not the bromination itself, but the acid-catalyzed enolization of the ketone.

Key Mechanistic Insight:

The thiazole nitrogen (pK

Reagent Comparison Table

| Reagent System | Selectivity | Yield Potential | Pros | Cons |

| Low to Medium | 50-65% | Scalable, cheap. | High dibromo-impurity; harsh conditions; handling liquid | |

| NBS / p-TsOH / MeCN | High | 75-85% | Slow release of | Higher cost; atom economy (succinimide waste). |

| High | 60-70% | Very selective for mono-bromination. | Heterogeneous reaction; difficult copper waste disposal. |

Recommendation: For laboratory to pilot scale (<1 kg), use the NBS / p-TsOH method for maximum yield and purity.

Part 2: Optimized Experimental Protocol (NBS Method)

Objective: Synthesis of 2-bromo-1-(thiazol-5-yl)ethanone with <5% dibromo impurity.

Materials:

-

1-(thiazol-5-yl)ethanone (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize if yellow/aged.

-

p-Toluenesulfonic acid monohydrate (p-TsOH·

) (0.1 eq) -

Acetonitrile (MeCN) (10 volumes)

Step-by-Step Workflow:

-

Dissolution: Charge 1-(thiazol-5-yl)ethanone and MeCN into the reactor. Stir at room temperature (RT).

-

Activation: Add p-TsOH. Stir for 15 minutes to initiate enolization.

-

Bromination (Controlled Addition):

-

Critical Step: Add NBS in 3 equal portions over 1 hour.

-

Temperature: Maintain 25–30°C. Do not reflux yet.

-

Observation: The reaction mixture should turn slight orange/yellow and then fade as NBS is consumed.

-

-

Completion: Heat to 45°C for 2–4 hours. Monitor by HPLC/TLC.

-

Endpoint: <2% starting material remaining.

-

-

Workup (Quench):

-

Cool to RT.

-

Add water (20 volumes) and extract with Ethyl Acetate (EtOAc).

-

Wash organic layer with 5%

(to remove succinimide and acid) and then brine.

-

-

Isolation: Dry over

, filter, and concentrate.-

Note: The product is unstable. Do not store as oil. Crystallize immediately from EtOAc/Hexanes or telescope into the next step.

-

Part 3: Visualizing the Mechanism

The following diagram illustrates the acid-catalyzed pathway and the critical decision points where yield is lost.

Caption: Mechanistic pathway highlighting the critical enol intermediate and potential diversion to impurities.

Part 4: Troubleshooting & FAQs

Issue 1: "I see a large spot (TLC) or peak (HPLC) at higher retention time."

-

Diagnosis: This is likely the

-dibromo ketone . -

Cause:

-

Excess brominating agent (>1.1 eq).

-

Addition of NBS was too fast (local high concentration).

-

Reaction ran too long or too hot.

-

-

Fix:

-

Strictly limit NBS to 1.0–1.05 equivalents.

-

Use the "Portion-wise Addition" method described in Part 2.

-

Rescue: If dibromo forms (>10%), add diethyl phosphite (

) and TEA; this selectively debrominates the dibromo species back to the monobromo product [1].

-

Issue 2: "The reaction turns black/tarry and yield is <40%."

-

Diagnosis: Polymerization or N-alkylation of the thiazole ring.

-

Cause: Lack of acid catalysis. If the reaction is neutral, the basic thiazole nitrogen attacks the alkyl bromide product (self-alkylation).

-

Fix: Ensure p-TsOH or HBr is present. The system must be acidic to protonate the ring or catalyze the enol, preventing the nitrogen lone pair from acting as a nucleophile.

Issue 3: "The product decomposes during column chromatography."

-

Diagnosis: Silica gel acidity/activity causes elimination or hydrolysis.

-

Fix:

-

Avoid silica if possible. Recrystallize from Isopropyl Alcohol (IPA) or EtOAc/Heptane.

-

If chromatography is necessary, neutralize the silica with 1% Triethylamine (TEA) in the eluent, but move quickly as TEA can eventually degrade the product too.

-

Issue 4: "My product is a lachrymator. How do I handle safety?"

-

Warning:

-Halo ketones are potent tear gas agents. -

Protocol:

-

All weighing and transfers must occur in a functioning fume hood.

-

Wash all glassware with a dilute sodium thiosulfate solution (quenches active bromine residues) before removing from the hood.

-

Double-glove (Nitrile).

-

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose live experiments.

Caption: Decision matrix for in-process monitoring of bromination reactions.

References

-

Selective Debromination Strategy

- Title: "Selective reduction of -dibromo ketones to -monobromo ketones."

- Source:Journal of Organic Chemistry, 1995, 60(20), 6468–6473.

-

URL:[Link]

- Dasatinib Synthesis (BMS Patent)

- NBS Bromination Methodology: Title: "N-Bromosuccinimide (NBS) in Organic Synthesis." Source:Synlett, 2004, 2004(13), 2440-2441.

-

Thiazole Chemistry Review

- Title: "Synthesis and Chemistry of Thiazole Deriv

- Source:Molecules, 2018, 23(11), 2900.

-

URL:[Link]

Sources

Technical Support Center: Purification of 2-Bromo-1-(thiazol-5-yl)ethanone

[1]

Case ID: TZL-Br-005

Status: Open

Assigned Specialist: Senior Application Scientist

Subject: Troubleshooting Isolation, Stability, and Purity of

Executive Summary

You are likely dealing with a reaction mixture containing 2-bromo-1-(thiazol-5-yl)ethanone (Target), unreacted 1-(thiazol-5-yl)ethanone (Starting Material, SM), and the over-brominated

The Core Challenge: This molecule presents a "double-bind" scenario:

-

Chemical Instability: As an

-haloketone, it is a potent electrophile susceptible to hydrolysis and nucleophilic attack.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Acid/Base Sensitivity: The thiazole nitrogen is basic (

), making it prone to forming hydrobromide salts that trap the product in aqueous layers or degrade it during silica chromatography.

This guide provides a self-validating workflow to isolate the mono-bromo species without degrading it.

Module 1: Diagnostic Profiling (What is in my flask?)

Before attempting purification, you must quantify the ratio of species. TLC is often misleading due to the "streaking" of HBr salts.

Q: How do I accurately assess my crude mixture?

A: Use

The "Shift" Table:

| Species | Moiety | Approx. Shift (

ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Check: If your thiazole ring protons are shifted significantly downfield (e.g., >9.2 ppm) and broad, your product is likely the HBr salt . You must perform a free-base workup (Module 2) before purification.

Module 2: The Workup (The Acid/Base Trap)

Q: My product is stuck in the aqueous layer, or degrading during extraction.

A: You are likely battling the basicity of the thiazole ring.

-

The Trap: Strong acid washes (to remove succinimide/reagents) protonate the thiazole (

), driving it into water. -

The Risk: Strong base washes (NaOH) trigger the Favorskii rearrangement or hydrolysis of the reactive

-bromo ketone.

Protocol: The "Cold Buffer" Workup

-

Cool: Chill the reaction mixture to

. -

Quench: Add saturated aqueous

(Sodium Bicarbonate) slowly. Do not use NaOH. -

Extract: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

-

Wash: Wash organic layer with Brine (saturated NaCl) to break emulsions.[1]

-

Dry: Use

(Sodium Sulfate). Avoidngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> if the product is extremely acid-sensitive (Lewis acidic character).

Figure 1: Decision logic for maximizing recovery of the free-base thiazole.

Module 3: Purification (Separation Strategy)

Q: The product turns black on the silica column.

A: Silica gel is slightly acidic (

Solution 1: Recrystallization (Preferred for >1g scale) If your Mono:Di ratio is better than 80:20, recrystallization is superior to chromatography.[1]

-

Solvent: Ethanol (EtOH) or Ethanol/Hexane.[1]

-

Method: Dissolve in minimal boiling EtOH (

—do not overheat). Cool slowly to RT, then -

Why: The di-bromo impurity is often more soluble in ethanol than the mono-bromo species, remaining in the mother liquor.

Solution 2: Neutralized Silica Chromatography If you must run a column (e.g., to remove starting material):

-

Pre-treat Silica: Slurry the silica gel in Hexane containing 1% Triethylamine (

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Eluent: Run the column with Hexane/EtOAc (Gradient 0%

30% EtOAc).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Order of Elution:

Figure 2: Workflow for selecting the purification method based on crude purity.

Module 4: Storage & Stability

Q: My white solid turned purple/brown overnight.

A: This is autocatalytic decomposition.[1]

-

Mechanism: Trace HBr (from hydrolysis) protonates the thiazole.[1] The protonated species is more electrophilic, reacting with itself or moisture.

-

Prevention:

-

Scavenger: Store with a small packet of anhydrous

in the secondary container (not mixed with product) to absorb acid fumes. -

Environment: Store at

under Argon. -

Light: Protect from light (amber vial/foil) to prevent photolytic cleavage of the C-Br bond.[1]

-

References

-

General Synthesis of Thiazole Derivatives

-

Recrystallization Protocols

-

NMR Shift Data (Analogous Structures)

-

Stability of Halogenated Heterocycles

Disclaimer: This guide is for research purposes only. 2-Bromo-1-(thiazol-5-yl)ethanone is a severe lachrymator and skin irritant.[1] Handle only in a functioning fume hood with appropriate PPE.

Handling lachrymatory properties of alpha-bromo thiazole ketones

Technical Support: Handling Lachrymatory -Bromo Thiazole Ketones

Ticket Status: Open Priority: Critical (Safety/Hazard) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Tear Gas" in Your Flask

If you are reading this, you are likely experiencing the intense ocular and respiratory irritation characteristic of

This guide is not a standard safety sheet. It is a technical intervention designed to explain why this is happening, how to stop it immediately, and how to engineer your workflow to prevent it in the future.

Module 1: The Mechanism of Action

User Query: "Why does this compound cause pain even through standard nitrile gloves and faint fumes?"

Technical Analysis:

The lachrymatory effect is not a simple smell response; it is a chemical attack on your nervous system.

-

Lipophilicity: The thiazole ring increases the compound's ability to penetrate the lipid bilayer of nerve cell membranes.

-

Alkylation: The

-carbon (adjacent to the ketone and bromine) is highly electrophilic. It undergoes an -

Activation: This covalent modification locks the channel open, causing a massive influx of Calcium (

) and Sodium (

Visualizing the Pathway

Figure 1: The molecular cascade of lachrymation.[1] The compound penetrates the membrane and covalently bonds to pain receptors.

Module 2: The "Armor" (PPE & Engineering)

User Query: "I'm wearing double nitrile gloves, but my hands still burn."

Senior Scientist Note: Standard nitrile gloves are permeable to small, lipophilic alkyl halides over time. Once the compound saturates the nitrile, it is held against your skin, exacerbating the burn.

Required PPE Configuration

| Component | Specification | Rationale |

| Primary Glove | Silver Shield™ (Laminate) | Impermeable to alkyl halides. Nitrile breaks down; laminate does not. |

| Outer Glove | Nitrile (Disposable) | Provides dexterity and protects the laminate glove from tears. |

| Respiratory | Full-Face Respirator (if outside hood) | Eyes are the primary target. A half-mask leaves eyes exposed. |

| Engineering | Fume Hood (Face Velocity > 100 fpm) | Essential. Do not remove samples from the hood until quenched. |

Module 3: Experimental Protocol (Synthesis & Quenching)

User Query: "How do I clean my glassware without clearing out the lab?"

The "Safe-Fail" Workflow:

You must destroy the electrophile before it leaves the reaction vessel. We utilize Sodium Thiosulfate (

Step-by-Step Quenching Protocol

-

Preparation of Quench Solution:

-

Dissolve 20g Sodium Thiosulfate in 100mL water.

-

Optional: Add 5g Sodium Bicarbonate to buffer acidic byproducts.

-

-

In-Flask Quenching:

-

Verification:

-

Spot a TLC plate.[6] The starting material spot (high

) should disappear, replaced by a baseline spot (the Bunte salt).

-

-

Disposal:

-

The aqueous layer is now non-lachrymatory but contains organic sulfides. Dispose of as Halogenated Organic Waste (due to the bromide release).

-

Workflow Diagram

Figure 2: The "Safe-Fail" workflow ensures the compound is neutralized before glassware is exposed to the open lab environment.

Troubleshooting & FAQs

Q: I spilled a small amount (approx. 50mg) on the floor. What do I do?

-

A: DO NOT wipe it up with paper towels immediately; this increases surface area and vaporization.

-

Evacuate the immediate area.

-

Soak a spill pad in Sodium Thiosulfate solution.

-

Lay the wet pad over the spill to suppress vapors and initiate quenching.

-

Wait 20 minutes before wiping up.

-

Q: The product is an oil and hard to crystallize. Can I rotovap it?

-

A: High Risk. Rotovaps exhaust into the lab or pump oil.

-

Solution: Use a dedicated trap containing thiosulfate solution between the rotovap and the pump.

-

Better: Clean the rotovap bump trap immediately after use with a thiosulfate rinse.

-

Q: My eyes are burning, but I'm not crying yet. Should I stop?

-

A: Yes. Olfactory fatigue sets in quickly. If you feel a "cool" or "gritty" sensation in your eyes, you are already overexposed. Step out, wash your face with cool water (warm water opens pores), and change your gloves immediately.

References

-

Mechanism of TRPA1 Activation: Macpherson, L. J., et al. (2007).[7][8] Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[7] Nature, 445(7127), 541–545. Link

-

Handling Lachrymators: American Chemical Society (ACS). Safety Guidelines for Handling Lachrymators. ACS Center for Lab Safety. Link

-

Quenching Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

-

Thiosulfate Reactivity: Sigma-Aldrich Technical Bulletin. Reaction of Alkyl Halides with Sodium Thiosulfate.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem-eng.utoronto.ca [chem-eng.utoronto.ca]

- 5. chemistry.osu.edu [chemistry.osu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Benzoquinone Reveals a Cysteine-Dependent Desensitization Mechanism of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Alternative brominating agents for 1-(thiazol-5-yl)ethanone (NBS vs Br2)

Welcome to the Heterocyclic Chemistry Technical Support Center.

Ticket ID: #THZ-BR-005

Subject: Optimization of 1-(thiazol-5-yl)ethanone

Part 1: Diagnostic & Strategy (The "Why")

You are attempting to synthesize 2-bromo-1-(thiazol-5-yl)ethanone , a critical intermediate often used in Hantzsch thiazole synthesis or kinase inhibitor scaffolds (e.g., Dasatinib analogs).

The core challenge here is selectivity . The thiazole ring is electron-deficient, making it resistant to electrophilic aromatic substitution, but the acetyl group is prone to over-bromination (forming the gem-dibromo impurity) and the product is highly reactive (lachrymator/alkylator).

Below is the technical comparison to guide your reagent selection.

Reagent Comparison: NBS vs. Bromine ( )

| Feature | Reagent A: | Reagent B: Elemental Bromine ( |

| Mechanism | Electrophilic (Acid-Catalyzed): NBS acts as a slow-release source of | Electrophilic: Direct attack of enol on |

| Selectivity | High: Controlled release prevents high local concentrations of active bromine, reducing di-bromo impurities. | Low to Moderate: High instantaneous concentration of |

| Handling | User-Friendly: Solid, weighable, non-volatile. | Hazardous: Fuming liquid, corrosive, requires precise density calculation for stoichiometry. |

| Atom Economy | Lower: Generates succinimide waste (must be filtered/washed). | Higher: Byproduct is HBr (gas/solvated). |

| Reaction Kinetics | Slower/Controlled: Rate is limited by the acid-catalyzed enolization and NBS solubility. | Fast/Exothermic: Can runaway if addition is too fast. |

| Recommendation | Preferred for Lab Scale (<50g): Superior impurity profile. | Preferred for Production (>1kg): Lower cost, provided engineering controls exist. |

Part 2: Validated Protocols (The "How")

Protocol A: The NBS Method (High Selectivity)

Recommended for medicinal chemistry and process development <50g.

Reagents:

-

Substrate: 1-(thiazol-5-yl)ethanone (1.0 equiv)

-

Reagent: NBS (1.05 equiv) — Recrystallize from water if yellow/brown.

-

Catalyst:

-Toluenesulfonic acid monohydrate ( -

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Workflow:

-

Dissolution: Dissolve the ketone and

-TsOH in MeCN (10 mL/g). Ensure full solubility. -

Addition: Add NBS in one portion at room temperature (RT).

-

Reaction: Heat to 60–65°C .

-

Self-Validating Signal: The reaction mixture will initially be a suspension (NBS). As the reaction proceeds, NBS is consumed, and succinimide (which is less soluble in MeCN) may precipitate as a finer white solid or float to the top.

-

-

Monitoring: Check TLC or LCMS after 2 hours. Look for the disappearance of the starting ketone (

) and appearance of the mono-bromo product ( -

Workup (Critical):

-

Cool to RT.

-

Concentrate to remove MeCN.

-

Redissolve in EtOAc.

-

Wash: Water (x2) to remove succinimide and acid.

-

Drying:

, filter, and concentrate.

-

Protocol B: The Method (Scale-Up)

Recommended only if cost is the primary constraint.

Reagents:

-

Substrate: 1-(thiazol-5-yl)ethanone (1.0 equiv)

-

Reagent:

(1.0 equiv) — Dilute in AcOH before addition. -

Solvent: 33% HBr in Acetic Acid (AcOH).

Step-by-Step Workflow:

-

Preparation: Dissolve ketone in AcOH (5 mL/g). Add catalytic HBr (0.1 equiv) to initiate enolization.

-

Addition: Add the

solution dropwise over 30–60 minutes at 0°C to 10°C.-

Self-Validating Signal: The deep red color of bromine should disappear upon contact with the solution. If the red color persists, stop addition; the enolization is too slow (warm slightly).

-

-

Quench: Pour into ice water. The product often precipitates as a solid or oil.

-

Neutralization: Carefully neutralize with solid

(Caution: Foaming).

Part 3: Visualization & Logic

Workflow Logic: Decision Matrix

Figure 1: Decision matrix for selecting the optimal bromination agent based on scale and purity requirements.

Mechanistic Pathway (NBS Acid-Catalyzed)

Figure 2: Acid-catalyzed mechanism. The rate-limiting step is the formation of the enol, which prevents the accumulation of reactive species.

Part 4: Troubleshooting (FAQs)

Q1: I am seeing a significant amount of the gem-dibromo impurity (

-

Cause: The mono-bromo product is more acidic (and thus enolizes faster) than the starting material. If the reaction runs too long or with excess reagent, the second bromine adds rapidly.

-

Fix:

-

Stoichiometry: Reduce NBS to 0.95 equivalents. It is better to have 5% unreacted starting material (separable) than 5% dibromo impurity (inseparable).

-

Mode of Addition: For the

method, add bromine slower. -

Quench Early: Do not wait for 100% conversion. Stop at 90–95%.

-

Q2: The reaction mixture turned black and gummy.

-

Cause: Decomposition of the thiazole ring or polymerization of the bromoketone. This often happens if the reaction is overheated or if basic workup is too harsh.

-

Fix:

-

Temperature: Do not exceed 65°C for NBS. Keep

reactions at 0°C. -

Workup: Avoid saturated carbonate washes. Use dilute bicarbonate or water.

-Bromoketones are sensitive to base (Darzens condensation/polymerization).

-

Q3: The reaction hasn't started after 1 hour (TLC shows only SM).

-

Cause: Kinetic barrier to enolization.

-

Fix: Add more catalyst (

-TsOH). If using NBS, ensure the solvent is dry; water can quench the reactive bromonium species or hydrolize NBS.

Q4: Can I use Pyridinium Tribromide (

-

Answer: Yes. This is an excellent "middle ground" reagent. It is a solid (weighable like NBS) but reacts similarly to

. It often requires no added catalyst. Use 1.0 equiv in AcOH or THF.

Part 5: Safety & Handling

-

Lachrymator Warning: 2-bromo-1-(thiazol-5-yl)ethanone is a potent lachrymator (tear gas).

-

Engineering Control: All weighing and reactions must occur inside a functioning fume hood.

-

Decontamination: Wash glassware with a solution of sodium thiosulfate (to quench bromine) and dilute NaOH (to hydrolyze the lachrymator, though this makes it gummy) before removing from the hood.

-

-

NBS Storage: Store NBS in a fridge (4°C) and protect from light. Yellow/orange NBS indicates decomposition to

and should be recrystallized from hot water before use to ensure accurate stoichiometry.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution & Chapter 20: Formation and Reactions of Enols).

-

Cowden, C. J., & Paterson, I. (1997).

-Halogenation of Carbonyl Compounds. Wiley. -

Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (Dasatinib). Journal of Medicinal Chemistry, 49(23), 6819–6832. (Describes thiazole functionalization).

-

ChemicalBook. (2025). 2-Bromo-1-(1,3-thiazol-2-yl)ethanone Synthesis Protocols. (General reference for thiazole bromoketone synthesis).

Technical Support Center: Controlling Regioselectivity in Reactions of 2-Bromo-1-(thiazol-5-yl)ethanone

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in reactions involving 2-Bromo-1-(thiazol-5-yl)ethanone. Our goal is to equip you with the scientific rationale and practical protocols to navigate the complexities of this versatile but challenging reagent.

Introduction: The Challenge of Regioselectivity

2-Bromo-1-(thiazol-5-yl)ethanone is a valuable α-haloketone building block in medicinal chemistry, primarily for the synthesis of thiazole and imidazo[2,1-b]thiazole derivatives, which are scaffolds in many pharmacologically active compounds.[1][2] The inherent reactivity of the α-haloketone moiety presents a significant challenge: controlling which atom of a nucleophile attacks the electrophilic centers.[3] The primary competing reaction pathways often involve N-alkylation versus S-alkylation or other nucleophilic attacks on the thiazole ring itself.[4][5] This guide will dissect the factors governing these pathways and provide actionable strategies to steer your reactions toward the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during experimentation with 2-Bromo-1-(thiazol-5-yl)ethanone.

FAQ 1: My Hantzsch thiazole synthesis with thiourea is giving me a mixture of isomers. How can I favor the formation of the 2-amino-4-(thiazol-5-yl)thiazole?

Answer: The Hantzsch thiazole synthesis is a classic and powerful method for constructing the thiazole ring.[6] However, with N-substituted thioureas, the reaction can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7]

Causality: The regioselectivity is highly dependent on the reaction conditions, particularly the pH. In neutral or basic conditions, the more nucleophilic sulfur atom of the thiourea preferentially attacks the electrophilic carbon of the α-haloketone, leading to the desired 2-aminothiazole derivative after cyclization. Under acidic conditions, protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the 2-imino isomer.[7]

Troubleshooting Protocol:

-

Solvent and Base Selection:

-

Recommended: Use a polar protic solvent like ethanol or methanol.[8]

-

Base: Employ a mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction and maintain a neutral to slightly basic pH.

-

-

Temperature Control:

-

Reagent Purity:

Illustrative Workflow for Selective Hantzsch Synthesis:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. scilit.com [scilit.com]

- 6. synarchive.com [synarchive.com]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Bromo-1-(thiazol-5-yl)ethanone for Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone, a key building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis with structurally related compounds, supported by experimental data and protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of 2-Bromo-1-(thiazol-5-yl)ethanone in Drug Discovery

2-Bromo-1-(thiazol-5-yl)ethanone is a versatile bifunctional molecule incorporating a reactive α-bromoketone moiety and a thiazole ring. The thiazole heterocycle is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The α-bromoketone functionality serves as a potent electrophile, enabling its use in a variety of synthetic transformations, including the construction of more complex heterocyclic systems. Consequently, a thorough understanding of its structural and electronic properties, as revealed by ¹H NMR spectroscopy, is paramount for its effective utilization in drug design and development.

¹H NMR Spectral Analysis: Unraveling the Molecular Fingerprint

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The key parameters derived from a ¹H NMR spectrum are chemical shift (δ), multiplicity (splitting pattern), and integral (number of protons).

Predicted ¹H NMR Spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone

While a publicly available, fully assigned ¹H NMR spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on the analysis of its constituent parts and comparison with analogous structures.

The expected ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would feature three distinct signals:

-

A singlet for the methylene protons (-CH₂Br): These protons are adjacent to both a carbonyl group and a bromine atom, both of which are electron-withdrawing. This deshielding effect will cause the signal to appear significantly downfield.

-

A doublet for the thiazole proton at the C4 position (H4): This proton is coupled to the proton at the C2 position.

-

A doublet for the thiazole proton at the C2 position (H2): This proton is coupled to the proton at the C4 position.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂Br | 4.5 - 5.0 | Singlet (s) | N/A |

| Thiazole H4 | 8.0 - 8.5 | Doublet (d) | 1.5 - 2.5 |

| Thiazole H2 | 8.8 - 9.2 | Doublet (d) | 1.5 - 2.5 |

Comparative ¹H NMR Spectral Analysis: Understanding Substituent Effects

To provide a comprehensive understanding of the ¹H NMR spectrum of 2-Bromo-1-(thiazol-5-yl)ethanone, it is instructive to compare it with the spectra of structurally related compounds. This comparison allows for the elucidation of the electronic effects of the substituents on the chemical shifts of the protons.

Comparison with 2-Chloro-1-(thiazol-5-yl)ethanone

Replacing the bromine atom with a chlorine atom in the α-position to the carbonyl group is expected to cause a slight upfield shift of the methylene protons' signal. This is due to the higher electronegativity of chlorine compared to bromine, which leads to a slightly stronger deshielding effect. The signals for the thiazole protons are expected to remain largely unaffected.

Comparison with 1-(thiazol-5-yl)ethanone

Removing the halogen atom altogether to give the parent ketone, 1-(thiazol-5-yl)ethanone, will result in a significant upfield shift of the signal for the protons on the carbon adjacent to the carbonyl group. This is because the strong electron-withdrawing effect of the halogen is absent. The protons of the methyl group in 1-(thiazol-5-yl)ethanone would appear as a singlet in the range of 2.5-2.8 ppm. The chemical shifts of the thiazole protons would also be expected to shift slightly upfield due to the reduced electron-withdrawing nature of the acetyl group compared to the haloacetyl group.

Comparison with 2-Bromo-1-(thiazol-2-yl)ethanone

The constitutional isomer, 2-Bromo-1-(thiazol-2-yl)ethanone, provides an excellent comparison to understand the influence of the point of attachment to the thiazole ring. In this isomer, the bromoacetyl group is attached to the C2 position of the thiazole ring. This results in a different set of chemical shifts and coupling patterns for the thiazole protons. The two thiazole protons in the 2-yl isomer typically appear as doublets in the aromatic region, with chemical shifts influenced by the proximity to the nitrogen and sulfur atoms.

The following table summarizes the expected ¹H NMR data for these comparative compounds.

| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 2-Bromo-1-(thiazol-5-yl)ethanone | -CH₂Br | 4.5 - 5.0 | Singlet (s) |

| Thiazole H4 | 8.0 - 8.5 | Doublet (d) | |

| Thiazole H2 | 8.8 - 9.2 | Doublet (d) | |

| 2-Chloro-1-(thiazol-5-yl)ethanone | -CH₂Cl | 4.4 - 4.9 | Singlet (s) |

| Thiazole H4 | 8.0 - 8.5 | Doublet (d) | |

| Thiazole H2 | 8.8 - 9.2 | Doublet (d) | |

| 1-(thiazol-5-yl)ethanone | -CH₃ | 2.5 - 2.8 | Singlet (s) |

| Thiazole H4 | 7.8 - 8.2 | Doublet (d) | |

| Thiazole H2 | 8.6 - 9.0 | Doublet (d) | |

| 2-Bromo-1-(thiazol-2-yl)ethanone | -CH₂Br | 4.70 | Singlet (s) |

| Thiazole H4 & H5 | 7.75, 8.03 | Doublet (d) |

Experimental Protocols: Ensuring High-Quality ¹H NMR Data

The acquisition of high-quality ¹H NMR data is crucial for accurate structural elucidation. The following sections provide detailed, step-by-step methodologies for sample preparation, data acquisition, and processing.

Experimental Workflow: From Sample to Spectrum

The following diagram illustrates the typical workflow for acquiring a ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology for ¹H NMR Analysis

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtain a high-resolution spectrum. The solvent must be deuterated to avoid a large solvent signal that would obscure the analyte signals. The sample should be free of particulate matter which can degrade the magnetic field homogeneity.

-

Protocol:

-

Accurately weigh approximately 5-10 mg of 2-Bromo-1-(thiazol-5-yl)ethanone.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube to prevent solvent evaporation and contamination.

-

2. Data Acquisition:

-

Rationale: The acquisition parameters are chosen to ensure adequate signal-to-noise ratio and resolution. Shimming is a crucial step to optimize the homogeneity of the magnetic field, leading to sharp spectral lines.

-

Protocol (using a standard 400 MHz NMR spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically.

-

Set the following acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

-

-

Start the acquisition to collect the Free Induction Decay (FID).

-

3. Data Processing:

-

Rationale: The raw data (FID) is a time-domain signal that needs to be converted into a frequency-domain spectrum through a Fourier transform. Subsequent processing steps like phase and baseline correction are necessary to obtain a clean, interpretable spectrum.

-

Protocol (using software such as Mnova or TopSpin):

-

Apply a Fourier transform to the FID.

-